![molecular formula C15H14O2 B1602421 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid CAS No. 537712-98-4](/img/structure/B1602421.png)
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
“4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” is a chemical compound with the molecular formula C14H14 . It is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .
Molecular Structure Analysis
The molecular structure of “4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” can be represented as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” is 182.2610 . The melting point is 118-120°C and the boiling point is 295°C .Scientific Research Applications
Comprehensive Analysis of 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid Applications
Polymer Synthesis: This compound is used as a monomer in the synthesis of linear long-chain polymers through polycondensation reactions. It acts as a building block for creating complex polymer structures .
Crystallography: Crystal data of dimethyl biphenyl-4,4′-dicarboxylate, a derivative of this compound, has been reported, indicating its use in crystallography studies to understand molecular and crystal structures .
Organic Synthesis: It serves as a starting reagent for the synthesis of various organic compounds, including dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates .
Medicinal Chemistry: Derivatives of this compound have been evaluated for their cytotoxicity against cancer cell lines, indicating potential applications in the development of anticancer drugs .
Machine Learning in Drug Discovery: Structured datasets derived from this compound’s derivatives can be used to build, train, and validate predictive machine-learning models in drug discovery .
Antimicrobial Activity: Synthesized derivatives have shown antimicrobial activity, suggesting its use in developing new antimicrobial agents .
Chemical Synthesis: The compound is involved in reactions at the benzylic position, which is a key step in the synthesis of various chemical entities .
Cancer Chemotherapy: It is a key intermediate in the manufacture of synthetic compounds used as materials for the production of chemotherapy drugs like raltitrexed .
Each application showcases the versatility and importance of 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid in scientific research across various fields.
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properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGAYWVPAVKFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590920 | |
Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid | |
CAS RN |
537712-98-4 | |
Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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